molecular formula C8H16O6 B13747653 2,3-Di-O-methyl-D-glucose CAS No. 4261-27-2

2,3-Di-O-methyl-D-glucose

Cat. No.: B13747653
CAS No.: 4261-27-2
M. Wt: 208.21 g/mol
InChI Key: CPALRJNELRTQTO-ULAWRXDQSA-N
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Description

2,3-Di-O-methyl-D-glucose is a derivative of D-glucose, where the hydroxyl groups at the second and third positions are replaced by methoxy groupsThe molecular formula of this compound is C8H16O6, and it has a molecular weight of 208.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Di-O-methyl-D-glucose typically involves the methylation of D-glucose. One common method is the reaction of D-glucose with methyl iodide in the presence of a base such as silver oxide or sodium hydride. This reaction selectively methylates the hydroxyl groups at the second and third positions .

Industrial Production Methods: Industrial production of this compound may involve similar methylation reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Di-O-methyl-D-glucose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halides or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2,3-Di-O-methyl-D-glucose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Di-O-methyl-D-glucose involves its interaction with specific enzymes and transporters in biological systems. The methoxy groups at the second and third positions may influence its binding affinity and specificity. The compound can act as a competitive inhibitor of glucose transporters, affecting glucose uptake and metabolism .

Comparison with Similar Compounds

    D-glucose: The parent compound with hydroxyl groups at all positions.

    2,3,4,6-Tetra-O-methyl-D-glucose: A fully methylated derivative of D-glucose.

    3-O-methyl-D-glucose: A derivative with a single methoxy group at the third position.

Uniqueness: 2,3-Di-O-methyl-D-glucose is unique due to its selective methylation at the second and third positions, which imparts distinct chemical and biological properties. This selective modification allows for specific interactions in biochemical pathways and makes it a valuable tool in research .

Properties

CAS No.

4261-27-2

Molecular Formula

C8H16O6

Molecular Weight

208.21 g/mol

IUPAC Name

(2R,3S,4R,5R)-4,5,6-trihydroxy-2,3-dimethoxyhexanal

InChI

InChI=1S/C8H16O6/c1-13-6(4-10)8(14-2)7(12)5(11)3-9/h4-9,11-12H,3H2,1-2H3/t5-,6+,7-,8-/m1/s1

InChI Key

CPALRJNELRTQTO-ULAWRXDQSA-N

Isomeric SMILES

CO[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)OC

Canonical SMILES

COC(C=O)C(C(C(CO)O)O)OC

Origin of Product

United States

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